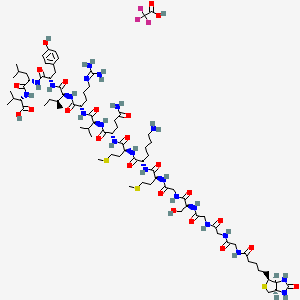

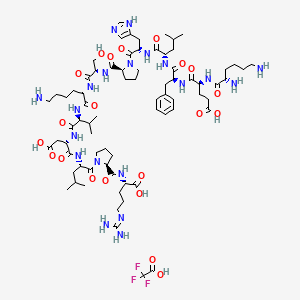

Biotin-H10 (trifluoroacetate salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biotin-H10 (Trifluoraceta-Salz): ist eine biotinilierte Form des vorderen Gradienten 2-Bindungspeptids H10. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, insbesondere in den Bereichen Biochemie und Molekularbiologie. Es ist bekannt für seine hohe Affinitätsbindung an bestimmte Proteine, was es zu einem wertvollen Werkzeug in verschiedenen Assays und experimentellen Verfahren macht .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Biotin-H10 (Trifluoraceta-Salz) beinhaltet die Biotinylierung des vorderen Gradienten 2-Bindungspeptids H10. Dieser Prozess umfasst typischerweise die folgenden Schritte:

Peptidsynthese: Das Peptid H10 wird unter Verwendung von Festphasen-Peptidsynthesetechniken synthetisiert.

Biotinylierung: Das synthetisierte Peptid wird dann unter bestimmten Reaktionsbedingungen mit Biotinylierungsreagenzien biotiniliert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Reinigung: Das biotinilierte Peptid wird unter Verwendung chromatographischer Techniken gereinigt, um alle Verunreinigungen zu entfernen und das gewünschte Produkt zu erhalten

Industrielle Produktionsmethoden: In einer industriellen Umgebung erfolgt die Produktion von Biotin-H10 (Trifluoraceta-Salz) in ähnlichen Schritten, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und Hochleistungs-Flüssigchromatographiesysteme werden eingesetzt, um Konsistenz und Effizienz in der Produktion zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Biotin-H10 (Trifluoraceta-Salz) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen können auftreten, bei denen bestimmte Atome oder Gruppen innerhalb der Verbindung durch andere ersetzt werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, können unter kontrollierten Bedingungen eingesetzt werden

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu oxidierten biotinilierten Peptiden führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Biotin-H10 (Trifluoraceta-Salz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biochemie: Wird in Enzym-gekoppelten Immunadsorptions-Assays (ELISA) und Co-Immunpräzipitations-Assays verwendet, um die Proteinspiegel und -interaktionen zu beurteilen.

Molekularbiologie: Wird in Studien eingesetzt, die sich mit Protein-Protein-Interaktionen und Signaltransduktionswegen befassen.

Medizin: Wird auf seine potenzielle Rolle in der Krebsforschung untersucht, insbesondere bei der Beurteilung der Spiegel des vorderen Gradienten 2 in Krebszellen.

Industrie: Wird bei der Entwicklung von diagnostischen Werkzeugen und therapeutischen Mitteln verwendet .

Wirkmechanismus

Der Wirkmechanismus von Biotin-H10 (Trifluoraceta-Salz) beinhaltet seine hoch affine Bindung an bestimmte Proteine, insbesondere das Protein des vorderen Gradienten 2. Diese Bindung erleichtert die Detektion und Quantifizierung des Zielproteins in verschiedenen Assays. Die Biotin-Einheit ermöglicht starke Wechselwirkungen mit Streptavidin oder Avidin, wodurch eine effiziente Abtrennung und Analyse des Zielproteins ermöglicht wird .

Wirkmechanismus

The mechanism of action of Biotin-H10 (trifluoroacetate salt) involves its high-affinity binding to specific proteins, particularly the anterior gradient 2 protein. This binding facilitates the detection and quantification of the target protein in various assays. The biotin moiety allows for strong interactions with streptavidin or avidin, enabling efficient capture and analysis of the target protein .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Biotin-PEG-Thiol: Eine biotinilierte Verbindung mit einem Polyethylenglykol-Linker, die für ähnliche Anwendungen in Biochemie und Molekularbiologie verwendet wird.

Biotinoyltripeptid-1: Ein biotiniliertes Peptid, das in kosmetischen und therapeutischen Anwendungen verwendet wird.

Biotinyl-NH-PEG3-C3-amido-C3-COOH: Eine weitere biotinilierte Verbindung mit einem Polyethylenglykol-Linker, die in verschiedenen Forschungsanwendungen verwendet wird

Einzigartigkeit: Biotin-H10 (Trifluoraceta-Salz) ist einzigartig aufgrund seiner spezifischen Bindung an das Protein des vorderen Gradienten 2, was es besonders wertvoll in der Krebsforschung und in diagnostischen Anwendungen macht. Seine Trifluoraceta-Salzform erhöht seine Löslichkeit und Stabilität, was zu seiner Wirksamkeit in verschiedenen Assays beiträgt .

Eigenschaften

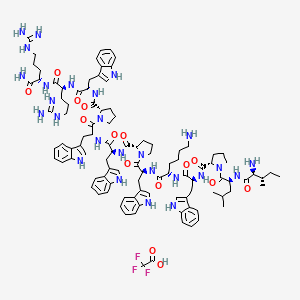

Molekularformel |

C81H133F3N22O23S3 |

|---|---|

Molekulargewicht |

1936.3 g/mol |

IUPAC-Name |

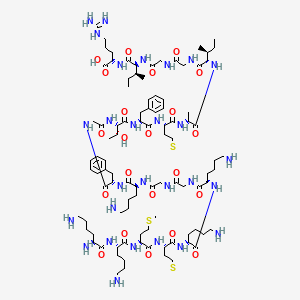

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C79H132N22O21S3.C2HF3O2/c1-11-44(8)65(76(119)96-53(34-45-21-23-46(103)24-22-45)73(116)95-52(33-41(2)3)74(117)99-64(43(6)7)77(120)121)100-71(114)48(18-16-30-84-78(82)83)94-75(118)63(42(4)5)98-72(115)49(25-26-57(81)104)92-70(113)51(28-32-124-10)93-68(111)47(17-14-15-29-80)91-69(112)50(27-31-123-9)89-62(109)38-88-67(110)54(39-102)90-61(108)37-87-60(107)36-86-59(106)35-85-58(105)20-13-12-19-56-66-55(40-125-56)97-79(122)101-66;3-2(4,5)1(6)7/h21-24,41-44,47-56,63-66,102-103H,11-20,25-40,80H2,1-10H3,(H2,81,104)(H,85,105)(H,86,106)(H,87,107)(H,88,110)(H,89,109)(H,90,108)(H,91,112)(H,92,113)(H,93,111)(H,94,118)(H,95,116)(H,96,119)(H,98,115)(H,99,117)(H,100,114)(H,120,121)(H4,82,83,84)(H2,97,101,122);(H,6,7)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,63-,64-,65-,66-;/m0./s1 |

InChI-Schlüssel |

WXHGKFNHXHRSIK-YRDPEORLSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCCC2C3C(CS2)NC(=O)N3.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10829728.png)

![N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide](/img/structure/B10829734.png)

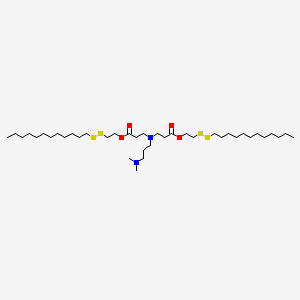

![2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[2-(1H-indol-3-yl)ethyl]amino]propanoate](/img/structure/B10829820.png)